molecular formula C24H19N3O5 B11979511 Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-68-4

Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11979511
CAS No.: 302913-68-4
M. Wt: 429.4 g/mol
InChI Key: YREDKADEGIMWIN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve reagents such as halogens or alkylating agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Biological Activity

Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrrolo[1,2-c]pyrimidine class. This compound has garnered attention due to its potential pharmaceutical applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H19N3O5C_{24}H_{19}N_{3}O_{5}. The structure includes a pyrimidine ring fused with a pyrrole, characterized by various substituents that enhance its chemical properties and biological activities. The presence of a nitro group and an ethyl ester contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds in this class have shown potential as inhibitors of key cancer-related pathways. For instance, modifications within the pyrrolo[1,2-c]pyrimidine framework have led to the discovery of potent inhibitors of the PKB (Protein Kinase B) pathway, which is often dysregulated in cancers such as prostate and breast cancer .
  • Antimicrobial Properties : Related structures have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 3.12 and 12.5 μg/mL .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been identified as ATP-competitive inhibitors that selectively inhibit PKB over closely related kinases like PKA (Protein Kinase A). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatment .
  • Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives have displayed potent inhibitory activity against DHFR, an enzyme critical for nucleotide synthesis in rapidly dividing cells. This property makes them potential candidates for antitumor agents .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of compounds related to this compound:

StudyFindings
Gangjee et al. (2007)Reported the synthesis of pyrrolo[2,3-d]pyrimidin derivatives as potent DHFR inhibitors with IC50 values in the low nanomolar range. These compounds showed significant cytotoxicity against various human tumor cell lines .
Clinical TrialsInvestigations into PKB inhibitors derived from pyrrolo compounds revealed their effectiveness in modulating cancer biomarkers and inhibiting tumor growth in vivo at tolerable doses .

Properties

CAS No.

302913-68-4

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C24H19N3O5/c1-3-32-24(29)19-12-22(23(28)17-5-4-6-18(11-17)27(30)31)26-14-25-20(13-21(19)26)16-9-7-15(2)8-10-16/h4-14H,3H2,1-2H3

InChI Key

YREDKADEGIMWIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C

Origin of Product

United States

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